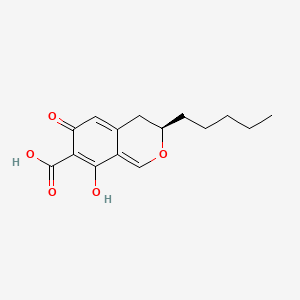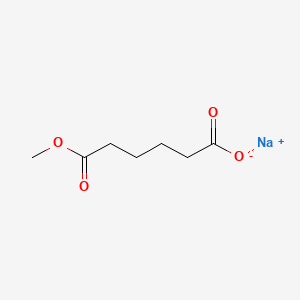
6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group, linked to a dihydrocarbostyril moiety via a propenyl chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(4-chlorophenyl)-1-piperazine through the reaction of 4-chloroaniline with piperazine under controlled conditions.
Alkylation: The piperazine derivative is then alkylated with an appropriate propenyl halide to introduce the propenyl group.
Coupling with Dihydrocarbostyril: The final step involves coupling the alkylated piperazine derivative with 3,4-dihydrocarbostyril using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. For example, it could interact with neurotransmitter receptors in the nervous system, affecting neuronal communication and behavior.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1-piperazine: Shares the piperazine and chlorophenyl moieties but lacks the propenyl and dihydrocarbostyril groups.
3,4-Dihydrocarbostyril: Contains the dihydrocarbostyril core but lacks the piperazine and chlorophenyl groups.
4-(4-Chlorophenyl)-1-propenyl derivatives: Similar in structure but may have different substituents on the propenyl chain.
Uniqueness
6-(3-(4-(4-Chlorophenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydrocarbostyril is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and dihydrocarbostyril moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
80834-60-2 |
|---|---|
Molecular Formula |
C22H24ClN3O |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
6-[(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H24ClN3O/c23-19-5-7-20(8-6-19)26-14-12-25(13-15-26)11-1-2-17-3-9-21-18(16-17)4-10-22(27)24-21/h1-3,5-9,16H,4,10-15H2,(H,24,27)/b2-1+ |
InChI Key |
WVEOURZSZRGEEN-OWOJBTEDSA-N |
Isomeric SMILES |
C1CC(=O)NC2=C1C=C(C=C2)/C=C/CN3CCN(CC3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C=CCN3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















